molecular formula C16H13Br2ClN2O3 B11999643 2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide

Katalognummer: B11999643
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: GRAXHYAPYIMBQZ-DNTJNYDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenoxy and dibromo-methoxyphenyl groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide. This intermediate is then reacted with 3,5-dibromo-4-methoxybenzaldehyde under reflux conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-chlorophenoxy)acetohydrazide
  • 3,5-dibromo-4-methoxybenzaldehyde
  • 2-(4-chlorophenoxy)propionic acid

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide is unique due to the combination of chlorophenoxy and dibromo-methoxyphenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications[5][5].

Eigenschaften

Molekularformel

C16H13Br2ClN2O3

Molekulargewicht

476.5 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br2ClN2O3/c1-23-16-13(17)6-10(7-14(16)18)8-20-21-15(22)9-24-12-4-2-11(19)3-5-12/h2-8H,9H2,1H3,(H,21,22)/b20-8+

InChI-Schlüssel

GRAXHYAPYIMBQZ-DNTJNYDQSA-N

Isomerische SMILES

COC1=C(C=C(C=C1Br)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Br

Kanonische SMILES

COC1=C(C=C(C=C1Br)C=NNC(=O)COC2=CC=C(C=C2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.